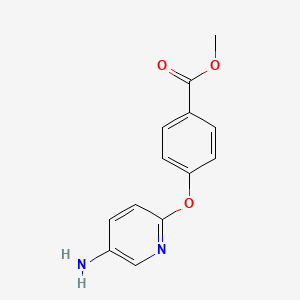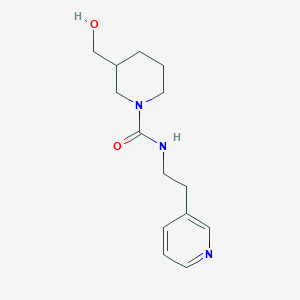![molecular formula C14H18N2O3 B7549436 4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)
4-[N-(4-Methylbenzamido)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[N-(4-Methylbenzamido)acetyl]morpholine, also known as MMAM, is a chemical compound that belongs to the class of morpholine-based inhibitors. It is a potent inhibitor of various enzymes, including the serine protease thrombin and the cysteine protease cathepsin K. MMAM has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 4-[N-(4-Methylbenzamido)acetyl]morpholine involves its binding to the active site of target proteases, thereby preventing substrate binding and catalysis. 4-[N-(4-Methylbenzamido)acetyl]morpholine binds to the active site of thrombin through interactions with its amide and morpholine groups, forming a stable complex that inhibits enzymatic activity. Similarly, 4-[N-(4-Methylbenzamido)acetyl]morpholine binds to the active site of cathepsin K through interactions with its amide and carbonyl groups, leading to inhibition of its proteolytic activity.
Biochemical and Physiological Effects:
4-[N-(4-Methylbenzamido)acetyl]morpholine has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-[N-(4-Methylbenzamido)acetyl]morpholine inhibits thrombin-mediated platelet aggregation and fibrin clot formation. In vivo studies have shown that 4-[N-(4-Methylbenzamido)acetyl]morpholine reduces thrombus formation in animal models of arterial and venous thrombosis. 4-[N-(4-Methylbenzamido)acetyl]morpholine has also been shown to inhibit bone resorption in animal models of osteoporosis, suggesting that it may have potential therapeutic applications in this disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[N-(4-Methylbenzamido)acetyl]morpholine has several advantages for use in lab experiments. It is a potent and selective inhibitor of thrombin and cathepsin K, making it a valuable tool for studying the function and regulation of these enzymes. 4-[N-(4-Methylbenzamido)acetyl]morpholine is also relatively stable and easy to handle, allowing for reproducible experiments. However, 4-[N-(4-Methylbenzamido)acetyl]morpholine has some limitations, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other proteins.
Zukünftige Richtungen
There are several future directions for research on 4-[N-(4-Methylbenzamido)acetyl]morpholine. One potential area of investigation is the development of more potent and selective inhibitors of thrombin and cathepsin K based on the structure of 4-[N-(4-Methylbenzamido)acetyl]morpholine. Another potential direction is the exploration of the therapeutic potential of 4-[N-(4-Methylbenzamido)acetyl]morpholine in thrombotic disorders and osteoporosis. Additionally, 4-[N-(4-Methylbenzamido)acetyl]morpholine may have applications in other areas of research, such as cancer biology and inflammation. Further studies are needed to fully understand the potential of 4-[N-(4-Methylbenzamido)acetyl]morpholine in these areas.
Synthesemethoden
The synthesis of 4-[N-(4-Methylbenzamido)acetyl]morpholine involves a multi-step process that begins with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with morpholine to form the corresponding amide, which is subsequently acetylated with acetic anhydride to produce 4-[N-(4-Methylbenzamido)acetyl]morpholine. The overall yield of this process is approximately 35%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[N-(4-Methylbenzamido)acetyl]morpholine has been widely used in scientific research as a tool for studying the function and regulation of proteases. It has been shown to be a potent and selective inhibitor of thrombin, a key enzyme in the blood coagulation cascade. 4-[N-(4-Methylbenzamido)acetyl]morpholine has also been found to inhibit cathepsin K, a protease involved in bone resorption. These findings suggest that 4-[N-(4-Methylbenzamido)acetyl]morpholine may have potential therapeutic applications in the treatment of thrombotic disorders and osteoporosis.
Eigenschaften
IUPAC Name |
4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-2-4-12(5-3-11)14(18)15-10-13(17)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLNTFFAQHFYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[N-(4-Methylbenzamido)acetyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7549365.png)
![2-[(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(2-oxopropylidene)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7549369.png)

![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)

![2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)
![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)

![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)